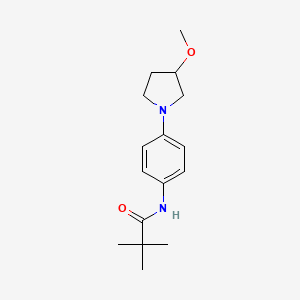

![molecular formula C19H14F3N3O2 B2753428 N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide CAS No. 922671-03-2](/img/structure/B2753428.png)

N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide, also known as MPTP, is a chemical compound that has been extensively studied in scientific research. MPTP has been found to have a variety of potential applications in the fields of medicine and biotechnology due to its unique chemical properties and mechanism of action.

Scientific Research Applications

Molecular Structure and Antioxidant Activity

The molecular structure of related benzamide compounds has been explored through various techniques, including X-ray diffraction, IR spectroscopy, and density functional theory (DFT) calculations. These studies reveal the crystalline nature and geometric parameters of these compounds, along with their electronic and thermodynamic properties. For example, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide demonstrated antioxidant properties as determined by DPPH free radical scavenging tests, indicating the potential for similar compounds to possess antioxidant activity (Demir et al., 2015).

Anti-Influenza Activity

Research into benzamide-based compounds has led to the discovery of novel 5-aminopyrazoles and their derivatives, showing significant anti-influenza A virus activity, specifically against the H5N1 subtype. This suggests that N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide could be explored for antiviral applications, given its structural similarity to these active compounds (Hebishy et al., 2020).

Antiplasmodial Activities

The exploration of N-acylated furazan-3-amines, closely related to benzamides, has uncovered their potential against Plasmodium falciparum strains, indicating the possibility for benzamides like N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide to possess similar antiplasmodial activities. The structure-activity relationship studies emphasize the importance of the acyl moiety on the phenyl ring for activity and cytotoxicity (Hermann et al., 2021).

Antimicrobial and Antifungal Activities

Benzamide derivatives have been synthesized and evaluated for their antimicrobial efficacy in vitro. Certain compounds demonstrated significant antibacterial and antifungal activities, suggesting a potential area of application for N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide in combating microbial infections (Priya et al., 2006).

Antiplatelet Aggregation Activities

The design and synthesis of benzamide derivatives have shown that these compounds can exhibit significant antiplatelet aggregation activities. This property is crucial for developing therapies to prevent thrombosis and cardiovascular diseases, suggesting another research avenue for N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide (Liu et al., 2019).

properties

IUPAC Name |

N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F3N3O2/c1-27-17-10-9-16(24-25-17)12-5-7-15(8-6-12)23-18(26)13-3-2-4-14(11-13)19(20,21)22/h2-11H,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VACQOJDFUQTOAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

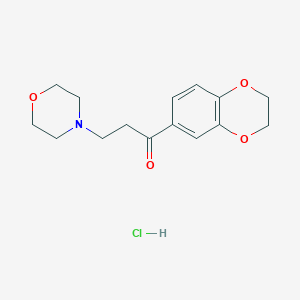

![4-(4-fluorobenzyl)-1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2753349.png)

![3-(4-methoxyphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2753350.png)

![N-{4-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenyl}acetamide](/img/structure/B2753351.png)

![N-(2-(6-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2753354.png)

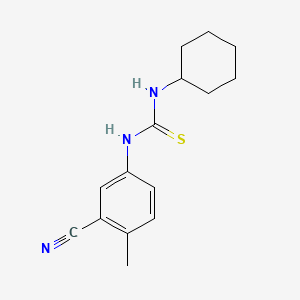

![2-[4-(3-Tert-butyl-6-oxopyridazin-1-yl)piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2753361.png)

![[4-(4-Fluorophenyl)piperazin-1-yl]-(5,6,7,8-tetrahydroquinazolin-4-yl)methanone](/img/structure/B2753363.png)

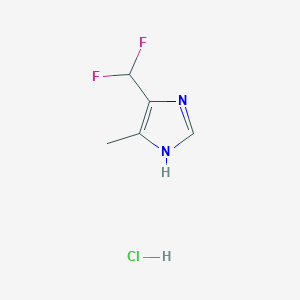

![N-(3-chloro-4-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2753366.png)

![2-(1H-indol-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2753368.png)